CL845-PAB-Ala-Val-PEG4-Azide

ADC ISAC Cathepsin B

CL845-PAB-Ala-Val-PEG4-Azide is a heterobifunctional reagent that combines the proprietary cyclic dinucleotide STING agonist CL845 with a cathepsin-B-cleavable Val-Ala-PAB linker, a PEG4 solubility spacer, and a terminal azide for copper-catalyzed or strain-promoted click chemistry. It is designed as a conjugatable STING ligand for the construction of antibody-drug conjugates (ADCs or ISACs) and antigen-adjuvant conjugates (AACs), enabling traceless, intracellular release of the active CL845 payload after receptor-mediated endocytosis.

Molecular Formula C46H61F2N15O17P2S
Molecular Weight 1228.1 g/mol
Cat. No. B12399823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL845-PAB-Ala-Val-PEG4-Azide
Molecular FormulaC46H61F2N15O17P2S
Molecular Weight1228.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CSP2(=O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C46H61F2N15O17P2S/c1-25(2)34(60-31(64)8-10-71-12-14-73-16-17-74-15-13-72-11-9-57-61-50)44(67)58-26(3)42(65)59-28-6-4-27(5-7-28)20-83-82(70)76-19-30-37(32(47)45(78-30)62-23-55-35-39(49)51-21-52-40(35)62)79-81(68,69)75-18-29-38(80-82)33(48)46(77-29)63-24-56-36-41(63)53-22-54-43(36)66/h4-7,21-26,29-30,32-34,37-38,45-46H,8-20H2,1-3H3,(H,58,67)(H,59,65)(H,60,64)(H,68,69)(H2,49,51,52)(H,53,54,66)/t26-,29+,30+,32+,33+,34+,37+,38+,45+,46+,82?/m1/s1
InChIKeyTUEFUOITWMYEBZ-RYJFNSOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CL845-PAB-Ala-Val-PEG4-Azide — A Cleavable-Azide STING Agonist Building Block for Bioconjugate Procurement


CL845-PAB-Ala-Val-PEG4-Azide is a heterobifunctional reagent that combines the proprietary cyclic dinucleotide STING agonist CL845 with a cathepsin-B-cleavable Val-Ala-PAB linker, a PEG4 solubility spacer, and a terminal azide for copper-catalyzed or strain-promoted click chemistry . It is designed as a conjugatable STING ligand for the construction of antibody-drug conjugates (ADCs or ISACs) and antigen-adjuvant conjugates (AACs), enabling traceless, intracellular release of the active CL845 payload after receptor-mediated endocytosis [1].

Why CL845-PAB-Ala-Val-PEG4-Azide Cannot Be Replaced by Non-Cleavable STING Agonist Conjugates


In-class azide-functionalized STING agonists such as STG-968 employ a non-cleavable 'built-in' linker that permanently tethers the payload to the antibody [1]. Published evidence with the related CDN STING agonist dazostinag demonstrates that a non-cleavable linker leads to a significant potency loss, whereas a cathepsin-B-cleavable Val-Ala linker restores full agonist activity upon lysosomal trafficking [2]. Therefore, substituting CL845-PAB-Ala-Val-PEG4-Azide with a non-cleavable analog compromises intracellular payload release and undermines the biological rationale of the conjugate.

CL845-PAB-Ala-Val-PEG4-Azide: Quantitative Differentiation Evidence Against Closest STING Agonist Conjugates


Cleavable Val-Ala-PAB Linker Enables Intracellular Payload Release Versus Non-Cleavable STG-968

The Val-Ala-PAB motif in CL845-PAB-Ala-Val-PEG4-Azide is a substrate for the lysosomal protease cathepsin B, permitting traceless release of the CL845 payload after internalization. In contrast, the closest azide-functionalized STING agonist, STG-968, utilizes a non-cleavable phosphorothioate-coupled linker that does not liberate the free CDN [1]. A study with the structurally analogous CDN dazostinag showed that a non-cleavable linker attached to the adenine ring resulted in a significant potency loss as a STING agonist, while a cathepsin-B-cleavable Val-Ala linker restored activity [2].

ADC ISAC Cathepsin B STING agonist Linker cleavage

PEG4 Spacer Provides Defined Hydrophilicity and Reduced Aggregation Versus Shorter or Absent Spacers

The PEG4 spacer in CL845-PAB-Ala-Val-PEG4-Azide measures approximately 24.8 Å, providing a hydrophilic shield that reduces antibody-drug conjugate aggregation and improves aqueous solubility relative to shorter PEG chains or direct payload attachment . In contrast, STG-968 and STG-982 lack a discrete PEG spacer between the functional handle and the CL845 core, which may limit conjugate homogeneity and solution behavior [1][2].

ADC aggregation PEG spacer Solubility Bioconjugation

Azide Handle Enables Broad Click-Chemistry Compatibility Versus Maleimide-Only Conjugates

The terminal azide group permits both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) alkyne-azide cycloaddition, offering compatibility with DBCO, BCN, and terminal alkyne handles . By contrast, the maleimide-functionalized STG-982 is restricted to thiol-maleimide conjugation, which can suffer from retro-Michael addition and heterogeneous conjugation products [1]. The azide strategy thus provides greater flexibility in linker selection and conjugation architecture without requiring thiol-containing proteins.

Click chemistry SPAAC CuAAC Bioconjugation Azide

CL845-PAB-Ala-Val-PEG4-Azide: Optimal Application Scenarios Derived from Differentiation Evidence


Immunostimulatory ADC (ISAC) Development Requiring Intracellular STING Agonist Release

Use CL845-PAB-Ala-Val-PEG4-Azide as the payload-linker building block when the therapeutic hypothesis depends on cytosolic delivery of the free CL845 STING agonist. Conjugate via SPAAC to a DBCO-modified tumor-targeting antibody to generate an ISAC that is cleaved by lysosomal cathepsin B, activating the STING pathway selectively in tumor-resident antigen-presenting cells [1].

Antigen-Adjuvant Conjugate (AAC) Vaccine Construction with Flexible Linker Chemistry

Employ the azide handle for strain-promoted click conjugation to DBCO-modified antigens, enabling the assembly of structurally defined AACs. The PEG4 spacer maintains conjugate solubility, while the cleavable linker ensures that the adjuvant is released only after cellular uptake, maximizing STING-dependent adjuvant activity in draining lymph nodes [2].

Comparative Linker Optimization Studies in ADC Programs

Procure CL845-PAB-Ala-Val-PEG4-Azide alongside non-cleavable azide-STING agonists such as STG-968 to experimentally quantify the benefit of cleavable versus non-cleavable linkers in your specific cellular model. The azide handle allows identical conjugation chemistry, isolating the linker variable [1][3].

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